molecular formula C13H19NO5 B1377979 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid CAS No. 1419100-98-3

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1377979
CAS No.: 1419100-98-3
M. Wt: 269.29 g/mol
InChI Key: KMDJCCBSGFKRFR-UHFFFAOYSA-N
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Description

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine core. The tert-butoxycarbonyl (Boc) group at the 2-position and the carboxylic acid moiety at the 1-position render it a versatile intermediate in organic synthesis, particularly for peptide modifications and pharmaceutical applications. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.28 g/mol . The compound is structurally characterized by a rigid bicyclic framework, which influences its stereochemical stability and reactivity compared to simpler pyrrolidine derivatives.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-6-7-4-8(15)5-9(7)10(14)11(16)17/h7,9-10H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJCCBSGFKRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119222
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419100-98-3
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419100-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve protecting groups to ensure the correct formation of the cyclopenta[c]pyrrole ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer therapies. The cyclopentane ring system is known for its ability to mimic natural products, which can enhance the biological activity of synthesized molecules.

Case Study: Synthesis of Neuroactive Compounds

Research has demonstrated the successful use of this compound as a precursor for synthesizing compounds with neuroprotective properties. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for conditions like Alzheimer's disease.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently.

Applications in Synthesis:

  • Amide Formation : The carboxylic acid functionality can be converted into amides, facilitating the development of peptide-like structures.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products.

Materials Science

In materials science, this compound has potential applications in developing polymeric materials. Its unique structure can be incorporated into polymers to enhance mechanical properties or introduce specific functionalities.

Example: Polymer Blends

Studies have indicated that incorporating this compound into polymer blends can improve thermal stability and mechanical strength, making it suitable for advanced material applications in industries such as aerospace and automotive.

Mechanism of Action

The mechanism by which 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

identifies three closely related compounds based on structural similarity scores (calculated via Tanimoto or other cheminformatics metrics):

CAS Number Compound Name Similarity Score
148404-28-8 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole 1.00
879687-92-0 tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate 0.94
1363382-39-1 tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 0.94
  • 879687-92-0 : The isoindole core replaces the cyclopenta[c]pyrrole system, reducing conformational rigidity and altering ring strain .
  • 1363382-39-1 : The spiro[3.4]octane system introduces a different spatial arrangement, likely impacting solubility and metabolic stability .

Physicochemical Properties

  • 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid :
    • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group.
    • Stability : The Boc group enhances steric protection of the amine, reducing susceptibility to hydrolysis compared to unprotected analogs .
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9): Simpler monocyclic structure with a methyl substituent, leading to higher aqueous solubility but lower thermal stability .

QSAR and Activity Trends

A 2024 QSAR study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid derivatives () revealed that molecular descriptors such as topological polar surface area (TPSA) and logP critically influence biological activity. For example:

  • Equation (1) : Adjusted R² = 0.9022, linking descriptors like nAcid (number of acidic groups) and ALogP to activity .
  • Implications for Target Compound : The Boc group in this compound may reduce TPSA, enhancing membrane permeability compared to unsubstituted analogs.

Toxicity Profiles

  • This compound: GHS Hazards: Acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Carcinogenicity: No components classified as carcinogens by OSHA .
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid: Limited hazard data, but methyl substitution likely reduces acute toxicity compared to Boc-protected derivatives .

Biological Activity

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS Number: 1419100-98-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C13H19NO5
  • Molecular Weight : 269.29 g/mol
  • IUPAC Name : 2-(tert-butoxycarbonyl)-5-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

The compound's structure includes a cyclopentane ring fused with a pyrrole moiety, which is known for its biological relevance.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study on pyrrole-containing compounds demonstrated their effectiveness against various bacterial strains. The structural characteristics of this compound may enhance its interaction with microbial targets, potentially leading to inhibition of growth or cell death.

Anticancer Effects

The anticancer potential of pyrrole derivatives has been widely studied. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research focusing on the structure-activity relationship (SAR) indicates that modifications in the pyrrole ring can significantly affect biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntiviralPotential inhibition of viral replication
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Hiwarkar et al. (2017) explored various pyrrole derivatives' antimicrobial properties, indicating that structural modifications could enhance efficacy against resistant strains . The findings suggest that this compound could be a candidate for further development in this area.
  • Anticancer Activity :
    In a review by Gou et al. (2013), several pyrrole derivatives were discussed regarding their anticancer properties, emphasizing the importance of structural features in enhancing activity . Although direct studies on this compound are lacking, its unique structure warrants investigation for similar effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid derivatives?

  • Methodological Answer: Transition metal-catalyzed hydrogenation is a key approach. For example, Pd/C under 1 atm H₂ in methanol effectively reduces intermediates, achieving yields >80% (e.g., compound 297 in ). Flash chromatography with gradients like hexanes-EtOAc (9:1 to 2:1 v/v) is critical for purification. Reaction monitoring via ¹H NMR (e.g., olefinic resonance integration in ) ensures stereochemical fidelity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for related analogs (e.g., ). Use PPE including gloves, goggles, and respiratory protection if aerosolization occurs. Avoid skin/eye contact; rinse with water for ≥15 minutes if exposed. Store at 2–8°C in airtight containers, away from incompatible materials like strong oxidizers .

Q. How is the compound characterized structurally?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm stereochemistry (e.g., diastereomer ratios in ). Mass spectrometry (MS) and elemental analysis validate molecular weight (e.g., C₁₂H₁₉NO₃, MW 225.28 in ). X-ray crystallography or computational modeling (e.g., QSAR in ) can resolve ambiguities in fused-ring systems .

Advanced Research Questions

Q. How can computational QSAR models predict biological activity of derivatives?

  • Methodological Answer: Use Padel Descriptor software to calculate molecular parameters (e.g., topological indices, logP). In R v4.3.0, apply linear regression with adjusted R² >0.9 and p <1.3×10⁻⁶ (). Validate models using leave-one-out cross-validation and external test sets. Focus on descriptors like polar surface area and hydrogen-bonding capacity for activity correlation .

Q. How can diastereomer formation be minimized during synthesis?

  • Methodological Answer: Optimize reaction stoichiometry (e.g., Mo(CO)₆:DMSO ratios in ) to suppress byproducts. Use chiral auxiliaries or asymmetric catalysis (e.g., Pd/C with chiral ligands). For separation, employ reverse-phase HPLC or chiral columns (e.g., reports 39% yield for major diastereomer after gradient elution) .

Q. What solvent systems enhance hydrogenation efficiency in fused-ring systems?

  • Methodological Answer: Polar aprotic solvents (e.g., DMSO) improve catalyst dispersion at 80–85°C (). Methanol is optimal for Pd/C-mediated hydrogenation (1 atm H₂), achieving >95% yield ( ). Avoid halogenated solvents, which may deactivate catalysts or induce side reactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar intermediates?

  • Methodological Answer: Compare reaction scales (e.g., 0.17 mmol vs. 0.612 mmol in vs. 6). Small-scale reactions often report higher yields due to efficient mixing. Replicate conditions with strict inert atmospheres (e.g., N₂ glovebox) to exclude moisture/oxygen interference. Validate purity via HPLC-MS to distinguish actual yields from co-eluting impurities .

Stability and Reactivity

Q. How does pH affect the stability of the Boc-protected carboxylic acid moiety?

  • Methodological Answer: The Boc group is labile under acidic conditions (pH <3). Monitor stability via TLC or LC-MS in buffered solutions (pH 5–8). For long-term storage, lyophilize and store at -20°C under argon. Avoid prolonged exposure to bases, which may hydrolyze the ester/carboxylic acid .

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